molecular formula C9H11NO B166256 4-Methoxyisoindoline CAS No. 127168-73-4

4-Methoxyisoindoline

Cat. No. B166256
M. Wt: 149.19 g/mol
InChI Key: DCDSDKAYJZLMEX-UHFFFAOYSA-N
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Description

4-Methoxyisoindoline is a chemical compound with the IUPAC name 2,3-dihydro-1H-isoindol-4-yl methyl ether hydrochloride . It has a molecular weight of 185.65 .


Molecular Structure Analysis

The InChI code for 4-Methoxyisoindoline is 1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H . This indicates that the compound has a complex structure involving carbon, hydrogen, nitrogen, and oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxyisoindoline are not available, similar compounds often undergo various chemical reactions, including redox processes and bond cleavage .


Physical And Chemical Properties Analysis

4-Methoxyisoindoline is a solid substance that should be stored in an inert atmosphere at room temperature . .

Scientific Research Applications

Asymmetric Synthesis and Potential Enzyme Inhibitors

4-Methoxyisoindoline-related compounds have been synthesized for potential applications as enzyme inhibitors. For instance, a study discussed the synthesis of 1-methoxyisoindoline, which is structurally related to certain nucleosides known for antiviral activity. This compound is proposed as a potential stable in vivo azosaccharide mimic, offering access to a new series of nucleoside analogues with potential antiretroviral (anti-HIV) applications and as glycosidase inhibitors (Ewing et al., 2001).

Tubulin Polymerization Inhibition

Methoxy-substituted isoindolines, closely related to 4-Methoxyisoindoline, have been evaluated for their ability to inhibit tubulin polymerization, a key mechanism in certain cytostatics. For example, a study found that derivatives like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole displayed activity against this process and effectively disrupted microtubule assembly, similar to colchicine (Gastpar et al., 1998).

Photocleavage and Photolabile Precursors

A study explored the effects of electron-donating substituents, like 4-methoxy, on the efficiency of photolysis in 1-acyl-7-nitroindolines, which are useful as photolabile precursors for carboxylic acids, including neuroactive amino acids. It was found that 4-methoxy substitution significantly improved photolysis efficiency, demonstrating the potential of such modifications in the field of photochemistry (Papageorgiou & Corrie, 2000).

Novel Scalemic Enantiomers

Research on Isatis indigotica leaves led to the discovery of scalemic enantiomers with a novel carbon skeleton including 2-methoxyindolin-3-one. These compounds showed stereochemistry-dependent activity against LPS-induced NO production in cells, suggesting potential biological activity and therapeutic applications (Li et al., 2016).

Cytotoxic Evaluation of Aminoquinones

The synthesis of 4-methoxycarbonyl-3-methylisoquinolinequinone and its derivatives has been reported. These compounds showed significant cytotoxic activity against various human cancer cell lines, suggesting their potential as antitumor agents. Notably, specific derivatives exhibited notable antitumor activity against human gastric adenocarcinoma and bladder carcinoma (Delgado et al., 2012).

Safety And Hazards

4-Methoxyisoindoline is classified as harmful if swallowed and may cause skin and eye irritation . It is recommended to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-9-4-2-3-7-5-10-6-8(7)9/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSDKAYJZLMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564156
Record name 4-Methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyisoindoline

CAS RN

127168-73-4
Record name 4-Methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-isoindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred solution of 3-methoxyphthalimide (8.95 g, 50.56 mmol) in anhydrous tetrahydrofuran (200 ml) at 0° C. was treated dropwise with a solution of borane in tetrahydrofuran (1M, 150 ml, 0.15 mol) and the resulting mixture was stirred and held at reflux for 16 hours. The mixture was cooled to 0° C., methanol (60 ml) was added dropwise followed by 5M hydrochloric acid (60 ml) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the organic solvent was removed in vacuo and the mixture diluted with water (250 ml) and extracted with dichloromethane (3×250 ml). The aqueous layer was basified to pH 12 or above by the addition of 5M sodium hydroxide, extracted with dichloromethane (3×250 ml) and the combined extracts were evaporated to dryness in vacuo to afford 4-methoxyisoindoline (4.44 g, 59%) as a green oil which was used without further purification. 1H NMR (DMSO-d6) 7.18 (1H, t), 6.83 (1H, d), 6.78 (1H, d), 4.07 (2H, s), 4.02 (2H, s), 3.78 (3H, s). MS: [M+H]+ 150.
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.5 g of 10% palladium on carbon was added to a solution of 8.5 g of 2-benzyl-4-methoxyisoindoline in 100 ml of methanol and hydrogenation was performed at 45° C. for 7 days. After removing the catalyst by filtration, the filtrate was concentrated and purified by vacuum distillation (bath temperature: 160°-180 ° C., pressure: 0.1 mmHg) to obtain 3.44 g of 4-methoxyisoindoline.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TE Rose, KV Lawson, PG Harran - Chemical science, 2015 - pubs.rsc.org
… 5a) containing a 4-methoxyisoindoline was readily prepared, and cyclized to 25 under … to this heterocycle, we prepared an analogous 4-methoxyisoindoline carbamate within the cis-…
Number of citations: 24 pubs.rsc.org
S Chen, Z Liu, Y Liu, Y Lu, L He… - Beilstein journal of …, 2015 - beilstein-journals.org
Three new depsidones, botryorhodines E–G (1–3), and two new isoindolinones, meyeroguillines A and B (7 and 9), along with five known compounds were isolated from an endophytic …
Number of citations: 37 www.beilstein-journals.org
ZH Tsai - 2000 - search.proquest.com
… Oligo-4-methoxyisoindoline 4-Methoxyphthalonitrile was synthesized by the Siegl procedure (38). Sodium (0.5lg, 22 mmol) was dissolved in 30 ml of absolute methanol, 2-methoxy-…
Number of citations: 1 search.proquest.com
RJ Ma, JT Sun, CH Liu, L Chen, CM Si… - Organic & Biomolecular …, 2020 - pubs.rsc.org
A new approach to access 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline has been developed through nucleophilic addition of organozinc reagents to N,O-acetals. A number …
Number of citations: 5 pubs.rsc.org
HS Seo, T Mizutani, T Hideshima, NE Vangos, T Zhang… - bioRxiv, 2021 - biorxiv.org
… The mixture of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-4-methoxyisoindoline-1,3-dione (5.0 mg, 0.014 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-…
Number of citations: 4 www.biorxiv.org
F Ji, J Li, X Li, W Guo, W Wu… - The Journal of Organic …, 2018 - ACS Publications
Herein we report a novel palladium-catalyzed oxidative carbonylation reaction for the synthesis of phthalimides with high atom- and step-economy. In our strategy, the imine and H 2 O, …
Number of citations: 33 pubs.acs.org
K Kobayashi, T Nogi - Heterocycles, 2017 - jglobal.jst.go.jp
… 2-Ethyl-3-phenyl-4-methoxyisoindoline-1-thione About 2-Ethyl-3-phenyl-4-methoxyisoindoline-1-thione … Search "2-Ethyl-3-phenyl-4-methoxyisoindoline-1-thione" …
Number of citations: 1 jglobal.jst.go.jp
AD Strickland - 2005 - search.proquest.com
It has been clearly demonstrated that the total aqueous concentration of copper is not a good measure of its bioavailability to organisms. Much evidence exists that suggests that the free …
Number of citations: 2 search.proquest.com

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